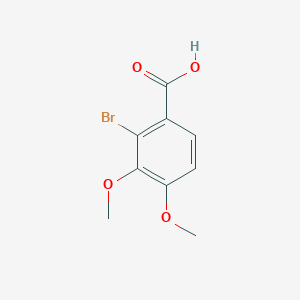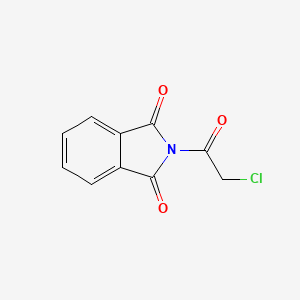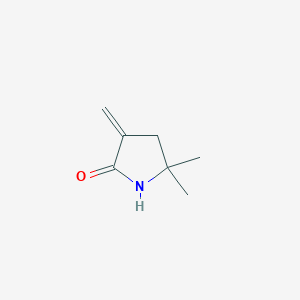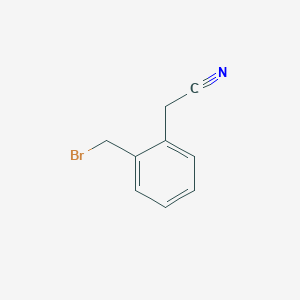![molecular formula C13H9ClN2S2 B3033098 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole CAS No. 821782-43-8](/img/structure/B3033098.png)
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole
Vue d'ensemble
Description
The compound 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of a chloropyridinyl group and a sulfanyl substituent indicates potential reactivity and a likelihood of forming metal complexes or undergoing further chemical transformations.
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves the treatment of precursor molecules with reagents that can introduce the desired functional groups. For example, the synthesis of 6-(chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones involves the reaction of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to afford sulfonyl chloride derivatives, which can further react with nucleophiles such as water, alcohols, and amines . Similarly, the synthesis of N-Oxide derivatives includes the oxidation of chloromethylpyridyl derivatives followed by condensation with mercapto-benzimidazole, indicating a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties. For instance, metal complexes containing benzothiazole moieties have been characterized by infrared, thermogravimetric, and magnetic investigations, revealing different types of interactions with metal ions . These studies can provide insights into the coordination chemistry and bonding characteristics of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives are known to participate in a range of chemical reactions. The presence of reactive functional groups such as chlorosulfonyl allows for further transformations, including sulfenylation reactions as seen in the regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides . This suggests that the compound may also undergo similar regioselective reactions, potentially leading to a variety of sulfanylated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents present. For example, the magnetic moments of certain copper complexes indicate the absence of anti-ferromagnetic interactions . The reactivity of the compound with various nucleophiles, as seen in the synthesis of sulfonic acids, esters, and amides , suggests that it may have significant chemical versatility. The solubility, melting point, and stability of the compound would be influenced by the nature of the substituents and the overall molecular structure.
Applications De Recherche Scientifique
Synthesis and Biological Potential
- Compounds including 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole have been synthesized for potential biological applications. For instance, a study synthesized a series of compounds involving this chemical structure and screened them for anti-inflammatory and anti-bacterial activities. These heterocyclic compounds have shown promising biological potential, suggesting they could be used as therapeutic leads for new drug candidates (Kale & Mene, 2013).
Intramolecular Cyclization and Chemical Transformation
- Research on the transformation of related compounds, such as 2-chloro-N-(3-oxoalkenyl)acetamides, indicates interesting chemical behaviors. These compounds can be converted into pyridin-2(1H)-ones with a divalent sulfur atom, showcasing the versatility of these chemicals in synthesis and transformation processes. Such studies contribute to the understanding of the chemical properties and potential applications of these compounds (Savchenko et al., 2020).
Antimicrobial and Antioxidant Activities
- Novel compounds synthesized from structures related to 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole have been evaluated for antimicrobial, antioxidant, and antitubercular activities. These studies have found that certain compounds display potent activities against standard strains, highlighting the potential of these chemical structures in developing new antimicrobial and antioxidant agents (Fathima et al., 2021).
Novel Derivative Synthesis and Antifungal Activity
- Research focusing on synthesizing novel derivatives involving benzothiazole structures, akin to 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole, has been conducted to combat antifungal resistance. These new compounds have been tested against various fungi, demonstrating significant sensitivity and suggesting their potential as antifungal agents (Łukowska-Chojnacka et al., 2016).
Anti-Diabetic Evaluation
- In the realm of diabetes research, benzothiazole substituted oxadiazole derivatives have been synthesized and evaluated for anti-diabetic activity. These compounds have shown significant inhibitory effects against glucose uptake and alpha-amylase enzyme, indicating their potential in diabetes treatment (Vijayan et al., 2021).
Propriétés
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-12-6-5-9(7-15-12)8-17-13-16-10-3-1-2-4-11(10)18-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQNTMSKGNPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363022 | |
| Record name | 2X-0847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
821782-43-8 | |
| Record name | 2X-0847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)






